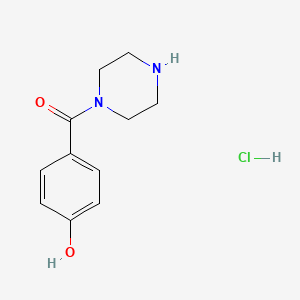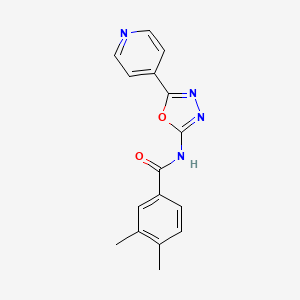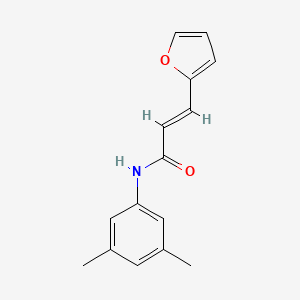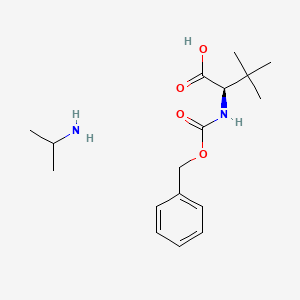
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (4-PCP-HCl) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline powder that is soluble in water, and it has a molecular formula of C10H14N2O2·HCl. 4-PCP-HCl has been studied for its potential applications in synthetic organic chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied for its potential applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. In synthetic organic chemistry, this compound has been used as a useful intermediate in the synthesis of a variety of organic compounds. In biochemistry, this compound has been studied for its potential use as a biochemical reagent. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation. In particular, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have anti-inflammatory and analgesic effects. In addition, this compound may also have anti-tumor effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in laboratory experiments is its stability in aqueous solutions. This compound is also relatively inexpensive and easy to obtain. However, the main limitation of using this compound in laboratory experiments is its low solubility in organic solvents.
Future Directions
The potential applications of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride are still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory, analgesic, and anti-tumor effects. In addition, further research should also focus on improving the solubility of this compound in organic solvents, as this could potentially make it more useful for laboratory experiments.
Synthesis Methods
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be synthesized through a two-step procedure. The first step involves the reaction of 4-nitrophenol and piperazine to form 4-(piperazin-1-ylcarbonyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at a temperature of 60°C. The second step involves the reaction of 4-(piperazin-1-ylcarbonyl)phenol with hydrochloric acid to form this compound. This reaction is typically performed at room temperature.
properties
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKAZCIHAEANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)




![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)